tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
The compound tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a specialized organic molecule that has garnered attention in recent years due to its unique structural features and potential applications. This compound belongs to a class of bicyclic azabicyclo compounds, characterized by a fused ring structure that incorporates nitrogen atoms. The presence of difluoro substituents, hydroxymethyl groups, and a tert-butyl ester moiety makes it an interesting subject for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves multiple steps, starting from readily available precursors. A common synthetic route involves the initial formation of a bicyclic azabicyclo[4.1.0]heptane core, followed by the introduction of the difluoro groups via halogenation reactions. The hydroxymethyl group is typically introduced through a selective hydroxylation process, and the final tert-butyl ester is formed by esterification under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for scale, efficiency, and cost. This could include the use of catalysts to enhance reaction rates and yields, continuous flow reactors to maintain reaction conditions, and advanced purification techniques like crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes: tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: : Reduction can convert certain functional groups into simpler forms.
Substitution: : The difluoro groups can participate in nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: : Reagents like nucleophiles (e.g., ammonia, amines) under varying pH conditions facilitate substitution.
Major Products Formed
Oxidation: : Conversion to carboxylic acids or aldehydes.
Reduction: : Formation of alcohols or amines.
Substitution: : New derivatives with different functional groups.
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex organic molecules. Its unique structure is helpful in studying stereochemistry and reaction mechanisms.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for its pharmacological properties, such as potential use in drug development for treating various conditions.
Industry: : Its robust and unique structure may have applications in materials science, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and hydroxymethyl moiety can form strong interactions, leading to changes in the target molecule's conformation and activity. Pathways involved may include inhibition of key enzymes or modulation of receptor activity, impacting cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (1R,3S,6S)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylate
tert-butyl (1S,3S,6R)-7,7-difluoro-3-(methoxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
Uniqueness
The unique stereochemistry and substitution pattern of tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate make it particularly interesting for studying specific chemical and biological properties.
The presence of both hydroxymethyl and difluoro groups offers a distinctive set of reactivity and interaction capabilities compared to other similar compounds.
This comprehensive overview highlights the significance and diverse applications of this compound in various fields.
Properties
CAS No. |
2757961-77-4 |
---|---|
Molecular Formula |
C12H19F2NO3 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
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